Home > Products > Screening Compounds P129167 > 2-(2-fluorophenyl)-N-[2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
2-(2-fluorophenyl)-N-[2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide -

2-(2-fluorophenyl)-N-[2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide

Catalog Number: EVT-5241359
CAS Number:
Molecular Formula: C23H22FN3O
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R)-2-{(3R)-3-Amino-3-[4-(2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide (DPC 333)

  • Compound Description: DPC 333 is a potent inhibitor of tissue necrosis factor α–converting enzyme (TACE). [] This compound is being investigated for its potential in treating conditions where TACE activity is implicated. The research in paper [] focuses on understanding the role of the intestine and the P-glycoprotein (P-gp) transporter in the elimination of DPC 333 in rodents.
  • Relevance: Although DPC 333 shares some structural similarities with 2-(2-Fluorophenyl)-N-[2-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide, such as the presence of an amide group and aromatic rings, they belong to different chemical classes and have distinct pharmacological targets. They are linked in this context due to their shared characteristic of being substrates for the P-gp efflux transporter, as investigated in paper [].

N-(4-[2-(1,2,3,4-Tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl]-phenyl)-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide (GF120918)

  • Compound Description: GF120918 is a well-known inhibitor of P-gp and breast cancer resistance protein (BCRP), both belonging to the ATP-binding cassette (ABC) transporter family. [, , , , , ] This compound is widely used in research to study the role of these transporters in drug disposition and multidrug resistance.

2-Acetyl-1,2,3,4-tetrahydroisoquinolines & 2-Acetyl-2,3,4,5-tetrahydro-1H-benzo[c]azepines

  • Compound Description: These two classes of compounds, 2-acetyl-1,2,3,4-tetrahydroisoquinolines and 2-acetyl-2,3,4,5-tetrahydro-1H-benzo[c]azepines, were synthesized through a specific reaction pathway involving aryl radicals and an S(RN)1 substitution. [] The study in paper [] investigated the cyclization of aryl radicals and their subsequent reactions with various nucleophiles.
  • Relevance: These compound classes share the core tetrahydroisoquinoline structure with 2-(2-Fluorophenyl)-N-[2-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide. Understanding the synthesis and reactivity of related tetrahydroisoquinoline derivatives, as explored in paper [], can provide insights into potential synthetic strategies or modifications for the target compound.

(3S)-7-Hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (RTI-5989-97)

  • Compound Description: RTI-5989-97 is a selective κ-opioid receptor antagonist with a long duration of action. [] This prolonged activity is attributed to its ability to activate c-Jun N-terminal kinase (JNK) 1, a mechanism explored in paper [] which investigates the relationship between the duration of action of κ-opioid antagonists and their potential to activate JNK1.
  • Relevance: While not directly structurally similar, both RTI-5989-97 and 2-(2-Fluorophenyl)-N-[2-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide contain the 1,2,3,4-tetrahydroisoquinoline moiety. The study highlighted in paper [] focuses on understanding the pharmacological effects of compounds like RTI-5989-97, which can be valuable when considering potential biological activities or targets for compounds containing similar structural features, such as the target compound.

(3R)-7-Hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylbutyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (RTI-5989-194)

  • Compound Description: RTI-5989-194, similar to RTI-5989-97, is a selective κ-opioid receptor antagonist characterized by a long duration of action. [] Its prolonged effect is also attributed to JNK1 activation. Paper [] investigates these properties in detail.

(3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-Methoxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

  • Compound Description: This compound, along with RTI-5989-97 and RTI-5989-194, belongs to a series of selective κ-opioid receptor antagonists exhibiting a long duration of action due to their JNK1 activation properties. [] The study in paper [] provides a detailed analysis of these characteristics.
  • Relevance: This compound, while possessing structural variations, shares the core 1,2,3,4-tetrahydroisoquinoline structure with 2-(2-Fluorophenyl)-N-[2-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide. Investigating the pharmacological profiles of related compounds, as explored in paper [], can offer valuable insights into potential biological activities and targets for compounds containing the 1,2,3,4-tetrahydroisoquinoline moiety, like the target compound.

Nor-binaltorphimine (nor-BNI)

  • Compound Description: nor-BNI is a well-established κ-opioid receptor antagonist, known for its long-lasting antagonistic effects, attributed to its ability to activate JNK1. [] The paper [] explores this mechanism and its implications.
  • Relevance: While structurally distinct, both nor-BNI and 2-(2-Fluorophenyl)-N-[2-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide are relevant in the context of understanding the pharmacological effects, particularly the duration of action, associated with their respective targets. Paper [] emphasizes the role of JNK1 activation in prolonging drug action, offering insights potentially relevant to the target compound.

(3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

  • Compound Description: JDTic is another potent and selective κ-opioid receptor antagonist. [] It exhibits a long duration of action, which is attributed to its ability to activate JNK1. Paper [] investigates these characteristics in the context of understanding the pharmacological behavior of κ-opioid receptor antagonists.
  • Relevance: JDTic, despite structural differences, shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(2-Fluorophenyl)-N-[2-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide. Exploring the structure-activity relationships and pharmacological profiles of compounds like JDTic, as done in paper [], can provide valuable information for studying the potential biological activities of compounds sharing similar structural features, including the target compound.

Properties

Product Name

2-(2-fluorophenyl)-N-[2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide

IUPAC Name

2-(2-fluorophenyl)-N-[2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide

Molecular Formula

C23H22FN3O

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C23H22FN3O/c24-22-7-2-1-5-18(22)14-23(28)26-20-9-8-17-10-12-27(15-19(17)13-20)16-21-6-3-4-11-25-21/h1-9,11,13H,10,12,14-16H2,(H,26,28)

InChI Key

VGCUDIKTKPDSES-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3F)CC4=CC=CC=N4

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3F)CC4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.